MEDIORESINOL

Description

Classification of Medioresinol (B1676144) within Furofuran Lignans (B1203133)

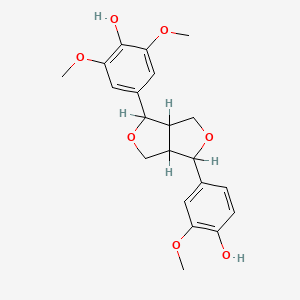

Based on its core structure, this compound is classified as a furofuran lignan (B3055560). nih.govfoodb.camedchemexpress.com This classification is determined by its central skeleton, which consists of a tetrahydro-1H,3H-furo[3,4-c]furan ring system. nih.govebi.ac.uk This furofuran structure arises from the specific way the two phenylpropanoid units are joined and subsequently cyclized. foodb.ca The formal chemical name for one of its stereoisomers, which illustrates this complex structure, is 4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol. nih.gov

Furofuran lignans are just one of several subclasses, which also include dibenzylbutanes, dibenzylbutyrolactones, furans, and arylnaphthalenes, each defined by the specific arrangement and linkages of the constituent phenylpropanoid units. chim.it

Natural Occurrence and Distribution Across Plant Species

This compound has been identified in a diverse array of plant species. It is considered a characteristic lignan in certain foods, such as sesame seeds, rye, and lemons. encyclopedia.pubmdpi.com Research has confirmed its presence in numerous other plants, highlighting its broad distribution.

Table 1: Selected Plant Sources of this compound

| Plant Species | Family | Common Name | Reference(s) |

|---|---|---|---|

| Fraxinus mandshurica | Oleaceae | Manchurian Ash | medchemexpress.com |

| Onopordum acanthium | Asteraceae | Scotch Thistle | mdpi.com |

| Peperomia heyneana | Piperaceae | N/A | mdpi.com |

| Punica granatum | Lythraceae | Pomegranate | researchgate.net |

| Sambucus williamsii | Adoxaceae | Williams' Elder | researchgate.net |

| Sinocalamus affinis | Poaceae | N/A | nih.govebi.ac.uk |

| Tussilago farfara | Asteraceae | Coltsfoot |

Presence in Angiosperms and Gymnosperms

This compound is found in both major groups of seed-bearing plants: angiosperms (flowering plants) and gymnosperms. The vast majority of identified sources are angiosperms. Examples include species from the Asteraceae family like Onopordum acanthium, the Oleaceae family such as Fraxinus mandshurica, and the Piperaceae family like Peperomia heyneana. medchemexpress.commdpi.commdpi.com It has also been found in the flowers of Magnolia biondii and the stems of Schisandra bicolor, both of which are angiosperms. researchgate.netresearchgate.net

While less commonly documented, this compound has also been reported in gymnosperms. For instance, it is noted as a secondary metabolite in plants belonging to the Pinaceae family. cymitquimica.com Generally, lignans are known to be produced by both flowering plants and conifers, among other gymnosperms. ebi.ac.ukebi.ac.uk

Variation in Plant Tissues and Organs

The accumulation of this compound varies significantly among different parts of a plant. Scientific analyses have isolated the compound from a wide range of tissues and organs. Lignans, in general, can be found in roots, rhizomes, stems, leaves, flowers, fruits, and seeds. researchgate.net

Specific research has identified this compound in the stems of Sinocalamus affinis and the stem bark of Sambucus williamsii. ebi.ac.ukresearchgate.net It has been isolated from the flower buds of Magnolia biondii and throughout the entire herb of Peperomia heyneana. mdpi.comresearchgate.net In a detailed study of pomegranate (Punica granatum), this compound was detected in the seeds, wood knots, fruit pulp, and endocarp. researchgate.net In cereal grains, lignans are typically most concentrated in the fiber-rich outer layers, such as the pericarp and aleurone. cambridge.org

Stereoisomeric Forms and Their Distribution

This compound possesses chiral centers in its furofuran core, meaning it can exist in different stereoisomeric forms. The two most commonly cited enantiomers are (+)-medioresinol and (-)-medioresinol. nih.gov The distribution of these forms can vary between plant species.

For example, (-)-medioresinol has been specifically isolated from the stems of Sinocalamus affinis. nih.govebi.ac.uk Conversely, the (+)-medioresinol enantiomer has been identified in Fraxinus mandshurica and Peperomia heyneana. medchemexpress.commdpi.com In other cases, a mixture of enantiomers may be present. A study of various berries and seeds found that this compound was often present as a combination of its two enantiomeric forms. researchgate.net

Table 2: Distribution of this compound Stereoisomers in Plants

| Stereoisomeric Form | Plant Species | Plant Part | Reference(s) |

|---|---|---|---|

| (+)-Medioresinol | Fraxinus mandshurica | Not specified | medchemexpress.com |

| (+)-Medioresinol | Peperomia heyneana | Whole herb | mdpi.com |

| (-)-Medioresinol | Sinocalamus affinis | Stems | nih.govebi.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| Arctigenin |

| Caffeic acid |

| Cyclolariciresinol |

| Enterodiol (B191174) |

| Enterolactone |

| Ferulic acid |

| 7-hydroxysecoisolariciresinol |

| 7'-hydroxymatairesinol |

| Isolariciresinol |

| Lariciresinol (B1674508) |

| Luteoliflavan-eriodictyol-O-hexoside |

| Matairesinol (B191791) |

| This compound |

| Phenylalanine |

| Pinoresinol (B1678388) |

| Pinoresinol diglucoside |

| Secoisolariciresinol (B192356) |

| Secoisolariciresinol diglucoside |

| Sesamin |

| Sesamolin |

| Syringaresinol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBNGRIBLNUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Medioresinol

Phenylpropanoid Pathway as a Precursor System

The journey to medioresinol (B1676144) begins in the phenylpropanoid pathway, a crucial metabolic system that produces a wide variety of phenolic compounds from the amino acid L-phenylalanine. nih.govbioone.org This pathway provides the fundamental C6-C3 carbon skeleton that serves as the building block for all lignans (B1203133). frontiersin.org The process starts with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.govfrontiersin.org

A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert cinnamic acid into various hydroxycinnamic acids. nih.gov Key enzymes in this sequence include cinnamate (B1238496) 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (CAOMT). nih.gov These steps ultimately lead to the formation of coniferyl alcohol, the direct monomeric precursor for the biosynthesis of a vast number of lignans, including this compound. nih.govvulcanchem.com The conversion involves several enzymatic steps, including the reduction of a CoA-ester by cinnamoyl-CoA reductase (CCR) and a final reduction to the alcohol by cinnamyl alcohol dehydrogenase (CAD). arkat-usa.org

Stereospecific Oxidative Coupling Mediated by Dirigent Proteins

The first committed step in the biosynthesis of lignans is the oxidative dimerization of two coniferyl alcohol molecules. nih.govarkat-usa.org This reaction is not random; it is precisely controlled by a class of non-catalytic glycoproteins known as dirigent proteins (DIRs). nih.govoup.com In the presence of an oxidizing agent like a laccase or peroxidase, which generates coniferyl alcohol radicals, DIRs guide the coupling of these radicals in a regio- and stereospecific manner. oup.comwikipedia.org

This guidance is crucial because, without DIRs, the coupling would result in a racemic mixture of various lignan (B3055560) products. oup.com Instead, the dirigent protein captures and orients two monolignol radicals to favor a specific bond formation. nih.gov In the pathway leading to this compound, the DIR directs an 8-8' linkage to form (+)-pinoresinol, the foundational compound from which other lignans, including lariciresinol (B1674508), secoisolariciresinol (B192356), and ultimately this compound, are derived. nih.govnih.gov This stereochemical control is a defining feature of lignan biosynthesis, ensuring the production of specific, optically pure isomers. oup.com

Enzymatic Transformations in the Pinoresinol-Medioresinol Pathway

Following the formation of (+)-pinoresinol, a cascade of enzymatic reactions modifies the basic lignan structure. This compound is formed as part of this downstream pathway, which is characterized primarily by reductive steps.

The conversion of (+)-pinoresinol is catalyzed by a key group of enzymes known as pinoresinol-lariciresinol reductases (PLRs). nih.gov These NADPH-dependent enzymes are responsible for two sequential reduction steps. researcher.life First, a PLR reduces one of the furan (B31954) rings of pinoresinol (B1678388) to generate lariciresinol. arkat-usa.orgnih.gov this compound is a stereoisomer of lariciresinol, and its formation is directly linked to this reductive pathway. Subsequently, a PLR enzyme catalyzes a second reduction, converting lariciresinol into secoisolariciresinol. arkat-usa.org Studies in plants like flax (Linum usitatissimum) have shown that different PLR enzymes can exhibit different specificities, leading to the formation of distinct lignan enantiomers in different plant tissues. nih.govresearchgate.net The activity of PLRs is a critical control point that channels pinoresinol into the various branches of lignan metabolism.

| Enzyme Family | Key Enzymes | Substrate(s) | Product(s) | Cofactor | Plant Source Examples |

| Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic Acid | - | Universal in plants |

| Cinnamate 4-hydroxylase (C4H) | Cinnamic Acid | p-Coumaric Acid | NADPH | Universal in plants | |

| Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA | Coniferaldehyde | NADPH | Universal in plants | |

| Cinnamyl alcohol dehydrogenase (CAD) | Coniferaldehyde | Coniferyl Alcohol | NADPH | Universal in plants | |

| Lignan Dimerization | Dirigent Protein (DIR) | Coniferyl Alcohol | (+)-Pinoresinol | - | Forsythia intermedia, Linum usitatissimum |

| Lignan Modification | Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol | NADPH | Forsythia intermedia, Linum usitatissimum, Podophyllum peltatum |

| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | (-)-Matairesinol | NAD+ | Forsythia intermedia, Podophyllum peltatum | |

| Cytochrome P450s (e.g., CYP81Q, CYP92B14) | Pinoresinol, Sesamin | Piperitol, Sesamin, Sesamolin | NADPH | Sesamum indicum |

After the formation of secoisolariciresinol by PLRs, another important enzyme, secoisolariciresinol dehydrogenase (SDH), can act upon it. arkat-usa.orguniprot.org SDH is an oxidoreductase that catalyzes the conversion of (-)-secoisolariciresinol into (-)-matairesinol. uniprot.orgnih.gov This reaction is an oxidation, distinguishing it from the preceding reductive steps, and it leads to the formation of a different class of lignans (dibenzylbutyrolactones). arkat-usa.orgnih.gov While this step leads away from the direct line to this compound, it is a key part of the broader lignan metabolic network that exists in plants producing these compounds. The entire pathway from coniferyl alcohol to matairesinol (B191791) has been elucidated, with SDH playing a pivotal role in the final step. nih.gov

Secoisolariciresinol Dehydrogenase Involvement

Genetic Regulation of this compound Biosynthesis Genes

The production of this compound and other lignans is a highly regulated process, controlled at the genetic level. The expression of genes encoding the biosynthetic enzymes—from PAL in the phenylpropanoid pathway to DIRs and PLRs in the specific lignan pathway—is coordinated and responsive to both developmental and environmental signals. rjraap.commdpi.com

Research has shown that the expression of these genes can be tissue-specific. For instance, in flax, genes for PLR and a dirigent protein are highly active in the seed coat, which corresponds to the site of major lignan accumulation. researchgate.netnih.gov The expression levels of key genes can also change significantly during different developmental stages, such as during seed development in flax. rjraap.com

Transcriptional Control of Biosynthetic Enzymes

The biosynthesis of this compound is not governed by a single, isolated control point but is instead regulated as part of the entire phenylpropanoid pathway. The expression of genes encoding the biosynthetic enzymes is under the tight control of various transcription factors (TFs), which can activate or repress gene expression in response to developmental and environmental cues. nih.gov

A significant family of transcription factors involved in this regulation is the MYB (myeloblastosis) family. researchgate.netmdpi.com

Activators: Specific R2R3-MYB transcription factors, such as MYB58 and MYB63 in Arabidopsis, directly bind to conserved AC elements in the promoters of lignin (B12514952) biosynthetic genes to activate their expression. tandfonline.com These are, in turn, controlled by higher-level "master switch" TFs like SND1 and MYB46, which regulate the entire secondary wall biosynthetic program, including lignins and lignans. mdpi.comtandfonline.com Overexpression of activators like AtMYB85 has been shown to upregulate the coniferyl alcohol pathway, demonstrating a direct link between these TFs and the availability of lignan precursors. nih.gov

Repressors: Conversely, certain MYB proteins act as repressors. For instance, the R2R3-MYB C2 repressor clade can negatively regulate different branches of the phenylpropanoid pathway. nih.gov This complex interplay between activating and repressing TFs allows the plant to finely tune the production of this compound and other related compounds. nih.govresearchgate.net

Genetic Engineering Strategies for Pathway Modulation

The intricate knowledge of the lignan biosynthetic pathway provides a roadmap for its manipulation using genetic engineering techniques to potentially enhance the production of specific compounds like this compound. researchgate.net These strategies generally focus on redirecting metabolic flux towards the desired product by overexpressing key genes or silencing competitors. nih.gov

Key strategies include:

Overexpression of Pathway Genes: A primary approach is to increase the expression of genes encoding rate-limiting enzymes. Overexpressing genes for transcription factors known to activate the phenylpropanoid pathway, such as AtMYB85, can increase the availability of the precursor coniferyl alcohol. nih.gov This increased precursor pool could then lead to higher yields of downstream lignans. Similarly, introducing additional genes to stimulate the accumulation of the direct precursor, pinoresinol, is a viable strategy. frontiersin.org

Silencing of Competing Pathways: Lignans and lignin share the same monolignol precursors. Therefore, down-regulating genes in the competing lignin polymerization pathway can free up monolignols for lignan synthesis. nih.gov Technologies like RNA interference (RNAi) and CRISPR/Cas9 have been effectively used to reduce the expression of key lignin synthesis enzymes, such as cinnamoyl-CoA O-methyltransferase (CCoAOMT), leading to altered lignin content and potentially increased substrate for lignan production. researchgate.netscielo.br

Heterologous Production: Transgenic plants and cell cultures can be used as "bio-factories" for producing valuable lignans. frontiersin.org Hairy root cultures are particularly attractive for the genetic engineering of secondary metabolism. frontiersin.org By introducing the necessary biosynthetic genes from one plant species into a fast-growing heterologous host like tobacco, it's possible to produce specific lignans that the host does not naturally synthesize. frontiersin.org For this to be efficient, co-expression of enzymes with their native reductases, such as cytochrome P450s, might be necessary to ensure proper function. frontiersin.org

Table 1: Genetic Engineering Strategies for Modulating Lignan Pathways

| Strategy | Target | Methodology | Expected Outcome for this compound Pathway | Reference |

|---|---|---|---|---|

| Overexpression of Activators | MYB Transcription Factors (e.g., AtMYB85) | Transgenesis | Increased expression of upstream phenylpropanoid genes, leading to a larger pool of coniferyl alcohol. | nih.gov |

| Gene Silencing | Lignin Biosynthesis Enzymes (e.g., CCoAOMT) | RNAi, CRISPR/Cas9 | Reduced consumption of monolignol precursors for lignin, making them more available for lignan synthesis. | nih.govscielo.br |

| Heterologous Expression | Lignan-specific biosynthetic enzymes | Transgenesis in host plants (e.g., Tobacco) or hairy root cultures | Production of this compound in a non-native, easily cultivable host system. | frontiersin.org |

In Planta Metabolic Derivatives and Conjugation

Once synthesized, this compound does not always remain in its free aglycone form within the plant. It can undergo further metabolic modifications, most commonly conjugation with sugar molecules to form glycosides. encyclopedia.pub This process of glycosylation is a common plant strategy to increase the water solubility of secondary metabolites, facilitating their transport and storage within the cell, often in the vacuole.

Several glycosidic derivatives of this compound have been isolated from various plant species. These conjugated forms are the predominant state in which many lignans are found in plant tissues. mdpi.com

Table 2: Known In Planta Derivatives of this compound

| Derivative Name | Type of Conjugate | Plant Source | Reference |

|---|---|---|---|

| (+)-Medioresinol 4,4'-O-di-β-D-glucopyranoside | Diglucoside | Osmanthus heterophyllus, Saussurea stella | nih.govnih.gov |

| (+)-Medioresinol 4-O-β-D-glucopyranoside | Monoglucoside | Osmanthus heterophyllus | nih.gov |

In Vitro and Microbial Transformations of this compound

When consumed by humans or animals, plant lignans like this compound undergo significant transformations by the gut microbiota. nih.gov Additionally, various microorganisms can modify this compound in in vitro culture systems, a process known as biotransformation.

Microbial Metabolism in the Gut: The most well-documented transformation of this compound occurs in the colon. Gut bacteria metabolize dietary lignans into a group of compounds known as enterolignans, principally enterodiol (B191174) and enterolactone. researchgate.net This multi-step process involves several key biochemical reactions:

Deglycosylation: If ingested as a glycoside, the sugar moieties are first cleaved by microbial enzymes. mdpi.com

Demethylation: The methoxy (B1213986) groups on the aromatic rings are removed. mdpi.com

Dehydroxylation and Dehydrogenation: Subsequent removal of hydroxyl groups and oxidation steps convert the precursor lignan into the final enterolignan products. encyclopedia.pub

This conversion is significant, as enterolignans are readily absorbed and are believed to be the primary bioactive forms of dietary lignans. researchgate.net Bacteria from genera such as Ruminococcus have been implicated in these transformations. mdpi.com

Fungal and Other In Vitro Transformations: Various fungi have been shown to be capable of transforming lignans through a range of enzymatic reactions, including oxidation, hydroxylation, and demethylation. researchgate.net Fungi from the genus Aspergillus, for example, are known for their ability to carry out oxidation reactions on lignans. researchgate.net While specific studies focusing solely on the in vitro transformation of pure this compound are limited, research on related lignans and complex substrates provides insight. For instance, fungi like Cunninghamella echinulata and Beauveria bassiana have been used to transform other types of lignans, producing hydroxylated and demethylated derivatives. acs.org Fungal laccases have also been used to catalyze the dimerization of phenolic compounds to produce lignans. tib.eu These microbial systems offer potential as biocatalysts for creating novel lignan derivatives.

Table 3: Summary of Microbial Transformations of this compound and Related Lignans

| Transformation System | Microbe(s) | Reaction Type(s) | Key Products | Reference |

|---|---|---|---|---|

| Human Gut Microbiota | Ruminococcus spp. and other colonic bacteria | Deglycosylation, Demethylation, Dehydroxylation | Enterodiol, Enterolactone | mdpi.comresearchgate.net |

| Fungal Biotransformation (In Vitro) | Aspergillus niger | O-demethylation, Hydroxylation, Glycosylation | Demethylated and hydroxylated lignans | researchgate.net |

| Fungal Biotransformation (In Vitro) | Cunninghamella echinulata | Hydroxylation, O-demethylation | Hydroxylated and demethylated lignan derivatives | acs.org |

Compound List

Antioxidative Mechanisms in Cellular Systems

This compound exhibits notable antioxidative capabilities, engaging with cellular systems through direct radical scavenging and the modulation of oxidative stress pathways. Its effects, however, can be context-dependent, demonstrating both antioxidant and, in some biological systems, pro-oxidant activities.

This compound has demonstrated the ability to directly scavenge free radicals. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay, this compound isolated from olive seeds showed antioxidant effects with a half-maximal inhibitory concentration (IC50) of 71.36 ± 9.4 µg/mL. tandfonline.com This activity is attributed to its chemical structure, although it is considered moderate compared to other lignans like pinoresinol. tandfonline.com

Interestingly, the role of this compound in modulating reactive oxygen species (ROS) appears to vary depending on the biological system. In studies using mammalian cells under stress, such as in models of ischemic stroke, this compound has been shown to reduce mitochondrial ROS, thereby preventing pyroptosis (a form of inflammatory cell death) in endothelial cells. plos.orgresearchgate.net Conversely, when acting as an antifungal agent against Candida albicans, (+)-medioresinol induces the intracellular accumulation of ROS. chemfaces.comresearchgate.netmedchemexpress.comnih.gov This increase in ROS is a key part of its antifungal mechanism, leading to apoptosis in the fungal cells. chemfaces.comresearchgate.netnih.gov

Consistent with its dual role in ROS modulation, this compound significantly impacts markers of oxidative stress. In a myocardial ischemia-hypoxia model using H9c2 cells, this compound was found to significantly reduce oxidative stress, contributing to its protective effects on heart cells. plos.orgresearchgate.netnih.gov This reduction in oxidative stress is linked to the activation of the PI3K/AKT/mTOR signaling pathway. plos.orgresearchgate.netnih.gov

In contrast, in the fungus Candida albicans, the induced accumulation of ROS leads to significant oxidative stress. researchgate.netnih.gov This condition triggers mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately causing fungal cell death. chemfaces.comresearchgate.netnih.gov These findings highlight that the effect of this compound on oxidative stress is highly specific to the cell type and context, acting as a stress-reducing agent in mammalian cells while being a stress-inducer in certain microbes.

| Assay | Source | Result (IC50) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Olive Seed | 71.36 ± 9.4 µg/mL | tandfonline.com |

Reactive Oxygen Species Scavenging and Modulation

Anti-inflammatory Pathways and Cellular Signaling

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, including the production of cytokines and prostaglandins.

Research has shown that this compound can suppress the production of major pro-inflammatory cytokines. In vitro studies on myocardial cells subjected to oxygen-glucose deprivation revealed that this compound significantly mitigates the inflammatory response. plos.orgresearchgate.netnih.gov Specifically, it has been reported to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). acgpubs.org The mechanism for this effect in ischemic endothelial cells involves the reduction of pyroptosis-associated proteins, including IL-1β. researchgate.net This inhibition of key cytokines is a central component of its anti-inflammatory activity. plos.orgacgpubs.org

The anti-inflammatory effects of this compound are also attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. biosynth.com Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandins. nih.govmdpi.com this compound is suggested to act via a similar mechanism, and its ability to inhibit prostaglandin (B15479496) synthesis is considered a source of its strong anti-inflammatory properties. biosynth.com While direct inhibition of COX enzymes by this compound is implied, related compounds have been shown to reduce the expression of COX-2, further supporting this proposed mechanism of action. researchgate.net

Antimicrobial Activities

(+)-Medioresinol possesses a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-biofilm effects. chemfaces.comresearchgate.net

Its antifungal properties have been notably demonstrated against Candida albicans. The mechanism involves inducing the accumulation of intracellular ROS, which triggers oxidative stress, mitochondrial dysfunction, and ultimately, mitochondria-mediated apoptosis in the fungal cells. researchgate.netmedchemexpress.comnih.govmedchemexpress.com

In the context of bacteria, (+)-medioresinol has shown efficacy against both antibiotic-susceptible and antibiotic-resistant strains. researchgate.net A significant finding is its synergistic activity when combined with conventional antibiotics. chemfaces.comresearchgate.net Studies have demonstrated that combining (+)-medioresinol with antibiotics such as ampicillin, cefotaxime, and chloramphenicol (B1208) results in a synergistic interaction against various bacterial strains, including resistant Pseudomonas aeruginosa. chemfaces.comresearchgate.net Furthermore, this compound on its own, as well as in combination with these antibiotics, exhibits anti-biofilm activities, suggesting its potential to combat persistent bacterial infections. chemfaces.comresearchgate.net

| Antibiotic | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Ampicillin | Bacterial strains | Synergistic interaction (Fractional Inhibitory Concentration Index ≤ 0.5) | chemfaces.comresearchgate.net |

| Cefotaxime | Bacterial strains | Synergistic interaction (Fractional Inhibitory Concentration Index ≤ 0.5) | chemfaces.comresearchgate.net |

| Chloramphenicol | Bacterial strains, including antibiotic-resistant Pseudomonas aeruginosa | Synergistic interaction (Fractional Inhibitory Concentration Index ≤ 0.5) | chemfaces.comresearchgate.net |

Biological Activities and Mechanisms of Action Non Human and in Vitro Studies

Antifungal and Antibacterial Mechanisms

Medioresinol (B1676144), a furofuran lignan (B3055560), has demonstrated notable antimicrobial properties in various non-human and in vitro studies. Its mechanisms of action target critical cellular processes in both pathogenic fungi and bacteria, leading to growth inhibition and cell death.

Studies focusing on the pathogenic yeast Candida albicans have revealed that (+)-medioresinol induces fungal cell death through a multi-pronged apoptotic mechanism. researchgate.netnih.gov This process involves the disruption of cellular homeostasis, mitochondrial function, and cell cycle regulation. researchgate.netnih.gov

A primary mechanism of (+)-medioresinol's antifungal action is the induction of intracellular reactive oxygen species (ROS) accumulation within C. albicans cells. researchgate.netnih.govchemfaces.combiocrick.com The buildup of ROS is a significant trigger for apoptosis, leading to extensive oxidative stress that damages cellular components. researchgate.netnih.gov This increase in ROS is considered a major contributor to the subsequent mitochondrial dysfunction and apoptotic cascade observed in fungal cells exposed to the compound. nih.govchemfaces.com

The oxidative stress instigated by ROS accumulation directly impacts mitochondrial integrity and function, initiating a mitochondria-mediated apoptotic pathway. researchgate.netnih.gov Research has demonstrated that (+)-medioresinol causes mitochondrial membrane depolarization, a key event in early apoptosis. nih.govbiocrick.com This dysfunction leads to the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm. nih.govchemfaces.combiocrick.com The release of these factors triggers the activation of metacaspases, which are crucial executioners of apoptosis in fungi. nih.govbiocrick.com

Further evidence of apoptosis includes observable morphological changes in the yeast cells. nih.govchemfaces.com Treatment with (+)-medioresinol results in phosphatidylserine (B164497) externalization on the plasma membrane, reduced cell size, and enhanced intracellular density. nih.govbiocrick.com In the later stages of apoptosis, effects such as nuclear condensation and DNA fragmentation are observed, confirming that oxidative stress and mitochondrial dysfunction are central to the apoptotic process induced by (+)-medioresinol in C. albicans. researchgate.netnih.govchemfaces.com

In conjunction with inducing apoptosis, (+)-medioresinol interferes with the normal cell cycle of C. albicans. researchgate.netnih.govnih.gov Studies have shown that exposure to the compound leads to cell cycle arrest. nih.govchemfaces.comresearchgate.net This disruption prevents the fungal cells from progressing through their normal division cycle, thereby inhibiting proliferation. nih.gov

Table 1: Summary of Antifungal Mechanisms of (+)-Medioresinol Against Candida albicans

| Mechanism | Observed Effect | Reference |

| ROS Accumulation | Induces high levels of intracellular reactive oxygen species, causing oxidative stress. | researchgate.netnih.govchemfaces.com |

| Mitochondrial Dysfunction | Causes mitochondrial membrane depolarization and release of pro-apoptotic factors like cytochrome c. | researchgate.netnih.govbiocrick.com |

| Apoptotic Body Formation | Induces morphological changes including reduced cell size, nuclear condensation, and DNA fragmentation. | nih.govchemfaces.com |

| Cell Cycle Arrest | Halts the progression of the fungal cell cycle, inhibiting proliferation. | researchgate.netnih.govnih.gov |

(+)-Medioresinol also possesses significant antibacterial properties, acting against a range of bacteria and demonstrating the ability to work synergistically with conventional antibiotics. researchgate.netnih.gov

(+)-Medioresinol has been shown to inhibit the growth of both antibiotic-susceptible and antibiotic-resistant bacterial strains. chemfaces.combiocrick.comnih.gov Its efficacy has been noted against pathogens such as the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.netnih.gov

A key finding is its synergistic interaction with standard antibiotics. researchgate.netnih.gov Studies using checkerboard assays revealed that combinations of (+)-medioresinol with antibiotics such as ampicillin, cefotaxime, and chloramphenicol (B1208) resulted in synergistic effects, indicated by a fractional inhibitory concentration (FIC) index of ≤0.5. chemfaces.comresearchgate.netnih.gov This synergy was observed even against antibiotic-resistant strains, suggesting that this compound could serve as a valuable adjuvant in treating challenging bacterial infections. researchgate.netnih.gov

Table 2: Synergistic Antibacterial Activity of (+)-Medioresinol with Antibiotics

| Bacterial Strain | Antibiotic | Interaction | FIC Index | Reference |

| Antibiotic-Resistant Pseudomonas aeruginosa | Ampicillin | Synergistic | ≤0.5 | researchgate.netnih.gov |

| Antibiotic-Resistant Pseudomonas aeruginosa | Cefotaxime | Synergistic | ≤0.5 | researchgate.netnih.gov |

| Antibiotic-Resistant Pseudomonas aeruginosa | Chloramphenicol | Synergistic | ≤0.5 | researchgate.netnih.gov |

| Various Bacterial Strains | Ampicillin, Cefotaxime, Chloramphenicol | Most combinations showed synergistic interaction | ≤0.5 | chemfaces.comresearchgate.netnih.gov |

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate. (+)-Medioresinol has demonstrated potent antibiofilm activity, both when used alone and in combination with antibiotics. chemfaces.comresearchgate.netnih.gov It has shown a potent inhibitory effect on preformed biofilms of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Propionibacterium acnes, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net This suggests its potential in combating chronic infections where biofilm formation is a critical factor. nih.gov

Inhibition of Bacterial Growth

Antileishmanial Activity in Parasitic Models

This compound has demonstrated notable activity against Leishmania parasites, the causative agents of leishmaniasis, a disease transmitted by sandflies. nih.govnih.gov Research has shown that this lignan possesses leishmanicidal properties. researchgate.net In various in vitro studies, compounds are tested against different stages of the Leishmania life cycle, primarily the promastigote (the form found in the insect vector) and the amastigote (the intracellular form in the mammalian host). turkiyeparazitolderg.orgscielo.brmdpi.com The effectiveness of potential antileishmanial drugs is often evaluated by their ability to inhibit the growth and proliferation of these parasitic forms. turkiyeparazitolderg.orgscielo.br

The mechanism of action for some antileishmanial compounds involves inducing apoptosis-like cell death in the parasite. nih.gov This can be triggered by various cellular stresses, including alterations in lipid metabolism. nih.gov Furthermore, some treatments target the differentiation of promastigotes to amastigotes, a crucial step for establishing infection in the host. nih.gov Studies have also investigated the potential of natural compounds to disrupt the parasite's mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a potential pathway to cell death. nih.govmdpi.com

Antineoplastic Properties in Cell Line Models

This compound has been investigated for its potential anticancer effects in various cancer cell line models. These studies explore its ability to inhibit the growth of cancer cells and induce cell death through various mechanisms.

Inhibition of Cancer Cell Proliferation

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anticancer agent. nih.govnih.govnih.gov This is often measured using assays like the MTT assay, which assesses cell viability. atcc.org Research on various phytochemicals has shown significant reductions in the proliferation of different cancer cell lines. nih.gov For instance, some compounds have demonstrated potent antiproliferative activity, sometimes even more effective than existing chemotherapy drugs. nih.gov The inhibition of cell proliferation can be achieved through various mechanisms, including the disruption of signaling pathways that control cell growth and division. mdpi.com The effectiveness of these compounds can vary depending on the specific cancer cell line and the concentration of the compound used. nih.govnih.gov

Induction of Apoptosis in Specific Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction in cancer cells is a major goal of cancer therapy. nih.govwikipedia.org Many natural compounds have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.comfrontiersin.org This process is often mediated by the regulation of pro-apoptotic and anti-apoptotic proteins.

Key players in the apoptotic process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). researchgate.netindrajeetsharma.comnih.gov An upregulation of Bax and a downregulation of Bcl-2 can lead to the activation of caspases, which are proteases that execute the apoptotic program. researchgate.net The induction of apoptosis can also be triggered by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. researchgate.net Studies have utilized various methods to detect apoptosis, including flow cytometry and the analysis of mitochondrial membrane potential. mdpi.com For example, research on the A549 lung cancer cell line has explored the apoptotic effects of different compounds. synthego.com

Table 1: Effects of this compound and Other Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Phytochemical Super-Cocktail | MCF7, MDA-MB-231 | >80% inhibition of proliferation, induction of apoptosis | nih.gov |

| Curcumin | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | nih.gov |

| 16-azidomethyl-estrone analogs | Human gynecological cancer cell lines | Antiproliferative and antimetastatic effects, induction of cell cycle disturbances | nih.gov |

| 5-methoxyindole tethered C-5 functionalized isatins | Various human cancer cell lines | Antiproliferative activity, G1 phase lengthening | nih.gov |

| Myrmecodia pendans extract | HSC-3 | Induction of apoptosis via Bax/Bcl-2 pathways | researchgate.net |

| Cannabidiol (CBD) | Various cancer cell lines | Inhibition of cell growth, induction of apoptosis | mdpi.com |

Modulation of Protein Synthesis in Neoplastic Cells

Cancer cells often exhibit dysregulated protein synthesis to support their rapid growth and proliferation. nih.govembopress.orgbiorxiv.org This makes the translational machinery a potential target for anticancer therapies. nih.govembopress.org The process of protein synthesis, or translation, is a complex and highly regulated process that can be divided into initiation, elongation, and termination phases. ebsco.com Many oncogenic signaling pathways converge on the regulation of translation, allowing cancer cells to selectively synthesize proteins that promote survival and growth. nih.govembopress.org

One key regulatory point is the initiation of translation, which is often the rate-limiting step. nih.gov Certain factors involved in this process, such as the eukaryotic initiation factor 4E (eIF4E), can be overexpressed in cancer and contribute to tumorigenesis. nih.gov Therefore, compounds that can inhibit the activity of such factors are of therapeutic interest. nih.gov Furthermore, cancer cells can utilize alternative mechanisms of translation initiation to survive under stress conditions like hypoxia. embopress.org The modulation of protein synthesis can also involve the regulation of ribosome biogenesis, the process of making ribosomes, which are the cellular machinery for protein synthesis. biorxiv.orgnih.gov

Cardioprotective Mechanisms in Cellular and Organ-Level Models

Research has also explored the potential of certain compounds to protect the heart from damage, particularly from conditions like ischemia-reperfusion injury.

Improvement of Oxygen-Glucose Deprivation-Induced Cell Failure

Oxygen-glucose deprivation (OGD) followed by reperfusion is a common in vitro model used to simulate the ischemia-reperfusion injury that occurs during a heart attack. aging-us.comfrontiersin.orgsciopen.com This process can lead to cardiomyocyte cell death and dysfunction. nih.govnih.gov Studies have investigated the ability of various compounds to protect cardiomyocytes, such as the H9c2 cell line, from OGD-induced injury. nih.govnih.govmdpi.commdpi.comtohoku.ac.jpresearchgate.net

The protective mechanisms often involve the mitigation of oxidative stress and inflammation. aging-us.comnih.gov For example, some compounds have been shown to reduce the production of reactive oxygen species (ROS) and inhibit inflammatory pathways like the NF-κB pathway. nih.govmdpi.com Additionally, cardioprotective effects can be mediated through the activation of pro-survival signaling pathways, such as the Akt pathway. nih.gov The preservation of mitochondrial function is also a key aspect of cardioprotection, as mitochondrial damage is a major contributor to cell death in this context. sciopen.comnih.gov

Activation of PI3K/AKT/mTOR Pathway

In vitro studies using H9c2 cardiac muscle cells have demonstrated that this compound can activate the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathway. plos.orgnih.gov This pathway is crucial for cell survival, growth, and proliferation. Research on H9c2 cells subjected to oxygen and glucose deprivation (OGD), a model for myocardial ischemia, showed that treatment with this compound led to a recovery in the levels of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). nih.gov The activation of this pathway by this compound is associated with enhanced cell viability, improved mitochondrial membrane potential, and a reduction in oxidative stress and inflammatory responses in these model cells. plos.orgnih.gov The study further confirmed that the beneficial effects of this compound were dependent on this pathway, as inhibiting PI3K reduced the recovery of p-AKT and p-mTOR levels that was induced by this compound. nih.gov

Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Components in H9c2 Cells under Oxygen-Glucose Deprivation (OGD)

| Treatment Group | PI3K Level | p-AKT Level | p-mTOR Level | Outcome | Reference |

| Control | Normal | Normal | Normal | Normal cell function | nih.gov |

| OGD | Decreased | Decreased | Decreased | Cell injury, oxidative stress | nih.gov |

| OGD + this compound | Recovered | Recovered | Recovered | Improved cell viability, reduced stress | nih.gov |

| OGD + this compound + PI3K Inhibitor | Inhibited | Reduced Recovery | Reduced Recovery | Attenuated protective effect of this compound | nih.gov |

Neurobiological Interactions and Target Modulation in In Vitro Systems

Reduction of Beta-Secretase Activity

In the context of neurobiology, this compound has demonstrated activity related to Alzheimer's disease pathology in in vitro models. Specifically, it has been shown to reduce the activity of beta-secretase (BACE1), an enzyme involved in the production of beta-amyloid (Aβ) peptides. biocrick.comnih.gov In a study using Chinese hamster ovarian (CHO) cells that stably express the amyloid precursor protein (APP), treatment with this compound resulted in a decrease in the production of Aβ40. nih.govresearchgate.net The IC50 value for the inhibition of Aβ40 production by this compound was reported to be 10.8 μg/mL. biocrick.comnih.govresearchgate.net This reduction in Aβ production is attributed to a decrease in the amount of both beta-secretase and the soluble beta-amyloid precursor protein fragment (sAPPβ), which is a product of APP cleavage by beta-secretase. biocrick.comnih.govresearchgate.net

Table 2: Effect of this compound on Beta-Amyloid Production and Beta-Secretase in APP-CHO Cells

| Compound | Concentration | Effect on Aβ40 Production | Mechanism | Reference |

| This compound | 4 µg/mL | 50% reduction | Decreased amount of β-secretase and sAPPβ | nih.govresearchgate.net |

| This compound | 10.8 µg/mL (IC50) | Inhibition of Aβ40 production | Reduction in β-secretase amount | biocrick.comnih.govresearchgate.net |

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

This compound has been identified as an activator of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). researchgate.netnih.gov The activation of PGC-1α by this compound promotes its interaction with peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net This interaction is a key mechanism in the compound's observed neuroprotective effects, particularly in the context of ischemic stroke. researchgate.netnih.gov Studies have shown that in brain microvascular endothelial cells, this compound's activation of the PGC-1α/PPARα axis leads to an increase in the expression of glutamate (B1630785) oxaloacetate transaminase 1 (GOT1). researchgate.netnih.gov This cascade of events plays a role in mitigating cellular damage under ischemic conditions. nih.gov

Prevention of Endothelial Cell Pyroptosis

In vitro studies have demonstrated that this compound can prevent pyroptosis, a form of programmed cell death, in endothelial cells under ischemic conditions. researchgate.netnih.gov This protective effect was observed in brain microvascular endothelial cells (BMVECs) and bEnd.3 cells subjected to oxygen and glucose deprivation. researchgate.netnih.gov The mechanism underlying this prevention of pyroptosis is linked to this compound's role as a PGC-1α activator and its subsequent influence on the PPARα-GOT1 axis. researchgate.netnih.gov By activating this pathway, this compound helps to reduce mitochondrial reactive oxygen species (mtROS) and inhibit the pyroptotic cell death cascade, which is a potential therapeutic strategy for ischemic brain injury. nih.govresearchgate.net

Ecological and Physiological Significance

Role as a Specialized Metabolite in Plant Defense

Plants produce a vast array of chemical compounds, known as secondary metabolites, to protect themselves from various threats. mdpi.com Medioresinol (B1676144) is one such compound, contributing significantly to the plant's defensive arsenal. These defenses can be either constitutive, meaning they are always present, or induced, produced in response to an attack. nih.gov

Plants have developed diverse strategies to fend off animals that feed on them. nih.gov These include physical barriers and the production of chemical compounds that deter herbivores. nih.gov Secondary metabolites like this compound can make plant tissues unpalatable or even toxic to insects and other herbivores, thus reducing the extent of damage. nih.gov The production of such defensive compounds is a key component of plant resistance to herbivory. frontiersin.org While direct studies detailing the specific impact of this compound on various herbivores are ongoing, the general role of lignans (B1203133) and other phenolic compounds in deterring herbivory is well-established. nih.gov

This compound exhibits notable antimicrobial properties, making it an effective deterrent against a range of plant pathogens, including fungi and bacteria. medchemexpress.comscitechnol.com It can act as a phytoalexin, a substance produced by plants as a defense mechanism following a microbial attack. nih.govgau.edu.bd Research has shown that (+)-medioresinol has antifungal activity against pathogens like Candida albicans by causing an accumulation of reactive oxygen species (ROS) which leads to cell death. medchemexpress.com This antimicrobial action helps to inhibit the growth and spread of pathogens, protecting the plant from disease. scitechnol.com

Table 1: Documented Antimicrobial Activity of this compound

| Pathogen | Type | Effect of this compound |

| Candida albicans | Fungus | Induces intracellular ROS accumulation and apoptosis. medchemexpress.com |

| Various Bacteria | Bacteria | Exhibits antibacterial and antibiofilm effects, sometimes synergistically with antibiotics. medchemexpress.com |

Protection Against Herbivory

Contribution to Plant Immunity and Stress Response

Plants possess an innate immune system that allows them to recognize and respond to various environmental stresses. lallemandplantcare.comnih.gov this compound and other secondary metabolites are integral to these responses, helping the plant to cope with both living (biotic) and non-living (abiotic) stressors. mdpi.com

Biotic stress is caused by living organisms such as pathogens, herbivores, and competing plants. lallemandplantcare.com When a plant detects a biotic threat, it can trigger a defense response that includes the production of antimicrobial compounds like this compound. scitechnol.comlallemandplantcare.com This is part of a broader immune response that can be localized to the site of attack or systemic throughout the plant. lallemandplantcare.com The production of phytoalexins and other defensive metabolites is a key strategy for enhancing a plant's resistance to biotic stressors. nih.govlallemandplantcare.com

Abiotic stressors are environmental factors such as drought, extreme temperatures, high salinity, and UV radiation that can negatively impact a plant's growth and survival. artal.netfrontiersin.org Plants have evolved complex mechanisms to tolerate these non-living challenges. artal.net Phenolic compounds, including lignans like this compound, can play a protective role. mdpi.com For instance, some flavonoids, a related class of phenolic compounds, act as UV-absorbing pigments, shielding the plant from harmful radiation. scitechnol.com Additionally, these compounds can function as antioxidants, neutralizing harmful reactive oxygen species that are often produced in response to abiotic stress. scitechnol.com This antioxidant activity helps to mitigate cellular damage and enhance the plant's resilience to environmental hardships. scitechnol.com

Responses to Biotic Stressors

Involvement in Allelopathic Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants by releasing chemical compounds into the environment. researchgate.net These chemicals, known as allelochemicals, can have either inhibitory or stimulatory effects on neighboring plants. researchgate.net

This compound has been identified as a potential allelochemical in some plant species. semanticscholar.org For example, studies on teak (Tectona grandis) have suggested that the release of compounds including this compound from its leaves may inhibit the germination and growth of other plants in the understory. semanticscholar.org This can provide the teak tree with a competitive advantage by reducing competition for resources like water, nutrients, and sunlight. researchgate.net The specific effects of this compound in allelopathic interactions can vary depending on the concentration and the plant species being affected. researchgate.net

Table 2: Allelopathic Potential of this compound

| Donor Plant Species (Potential) | Receiving Plant Species (Example) | Observed Effect |

| Tectona grandis (Teak) | Wheat | Potential for plant growth inhibition. semanticscholar.org |

| Sambucus nigra | Lactuca sativa (lettuce), Raphanus sativus (radish), Allium cepa (onion) | Lignans, as a class, showed varied stimulatory and inhibitory effects on seed germination and radicle elongation. researchgate.net |

Implications for Plant-Microorganism Interactions in the Environment

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a dynamic and complex environment where interactions between plants and microorganisms are both intense and crucial for ecosystem functioning. abdn.ac.uk Plants release a wide array of chemical compounds, known as root exudates, which act as signals and mediators in these interactions. abdn.ac.ukbrockwell-bake.org.uk These chemical dialogues, facilitated by secondary metabolites, govern processes ranging from mutualistic symbioses to defense against pathogens. brockwell-bake.org.ukmdpi.comtamu.edu this compound, a furofuran lignan (B3055560) found in various plant species, is one such secondary metabolite with significant implications for the intricate web of plant-microorganism relationships. biosynth.comnih.gov As a plant metabolite, it plays a role in allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govresearchgate.netamazonaws.com

The persistence and biological activity of allelochemicals like this compound in the soil are influenced by various biotic and abiotic factors. researchgate.net Soil microorganisms can metabolize these compounds, potentially altering their chemical structure and biological effects. researchgate.netnih.gov The concentration of these compounds is also a critical factor; low concentrations may stimulate microbial activity, whereas high concentrations can be inhibitory or toxic. amazonaws.comjournalajrib.com

Antimicrobial and Antifungal Properties

Research has highlighted the antimicrobial and antifungal capabilities of this compound, positioning it as a key defensive compound for plants against soilborne pathogens. biosynth.comchemfaces.com Studies have shown that (+)-Medioresinol, isolated from the stem bark of Sambucus williamsii, possesses antibacterial effects against both antibiotic-susceptible and antibiotic-resistant bacterial strains. chemfaces.com Furthermore, it exhibits synergistic activity when combined with antibiotics such as ampicillin, cefotaxime, and chloramphenicol (B1208), particularly against resistant strains like Pseudomonas aeruginosa. chemfaces.com

The antifungal action of this compound has been notably documented against Candida albicans. chemfaces.comresearchgate.net The mechanism involves the induction of intracellular reactive oxygen species (ROS) accumulation, which leads to oxidative stress and mitochondrial dysfunction, ultimately triggering apoptotic cell death in the fungus. chemfaces.comresearchgate.net This ability to generate ROS highlights its role as a prooxidant in certain interactions. biorxiv.org this compound and its combinations with antibiotics have also demonstrated significant anti-biofilm activities, which is crucial for combating persistent bacterial infections. chemfaces.com

Table 1: Documented Antimicrobial and Antifungal Activity of (+)-Medioresinol

| Target Microorganism | Observed Effect | Mechanism of Action | Source(s) |

|---|---|---|---|

| Pseudomonas aeruginosa (antibiotic-resistant) | Synergistic antibacterial effect with antibiotics; Anti-biofilm activity. | Not fully elucidated, but enhances antibiotic efficacy. | chemfaces.com |

| Candida albicans | Antifungal; Induction of apoptosis. | Causes accumulation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction. | chemfaces.comresearchgate.net |

Role in Symbiotic Relationships

Beyond its defensive role, this compound, as a phenolic compound, is implicated in establishing and modulating symbiotic relationships that are vital for plant health and nutrient acquisition. academicjournals.org These interactions are often initiated by specific chemical signals released by the plant root. abdn.ac.ukmbimph.com

Nitrogen-Fixing Bacteria: The symbiosis between leguminous plants and nitrogen-fixing bacteria (rhizobia) is fundamental for nitrogen cycling in many ecosystems. mbimph.comcirad.frscielo.org.mx This relationship allows plants to thrive in nitrogen-poor soils by converting atmospheric nitrogen into a usable form. cirad.frresearchgate.net The initiation of this interaction relies on a chemical dialogue where the plant root exudes flavonoids and other phenolic compounds to attract and signal specific rhizobia. tamu.eduscielo.org.mx These signals trigger the bacterial production of Nod factors, which in turn initiate the formation of root nodules where nitrogen fixation occurs. tamu.educirad.fr As a phenolic compound released into the rhizosphere, this compound may contribute to this complex signaling process, influencing the colonization by beneficial nitrogen-fixing bacteria. academicjournals.orgmdpi.com

Influence on Soil Microbial Community

The release of allelochemicals like this compound into the soil can significantly alter the structure and diversity of the microbial community. researchgate.netamazonaws.com By selectively inhibiting the growth of certain microorganisms (pathogens) while potentially promoting others (symbionts), these compounds act as ecological filters in the rhizosphere. nih.govacademicjournals.org This modification of the microbial environment can have indirect but profound effects on plant health by influencing nutrient competition and suppressing soil-borne diseases. researchgate.netacademicjournals.org The transformation of this compound by soil microbes can also lead to the formation of new compounds, which may have different biological activities, adding another layer of complexity to these interactions. researchgate.net

Chemical Synthesis and Analogues of Medioresinol

Total Synthesis Approaches and Methodological Advancements

The total synthesis of medioresinol (B1676144) and its stereoisomers has been a subject of significant research, leading to the development of innovative synthetic methodologies. These approaches often focus on the stereocontrolled construction of the furofuran core and the introduction of the substituted aromatic rings.

The stereoselective synthesis of lignans (B1203133) like this compound is crucial due to the presence of multiple chiral centers, which significantly influence their biological activity. chim.it Researchers have explored various strategies to control the stereochemistry of the final product. One notable approach involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. researchgate.net For instance, asymmetric aldol (B89426) condensations have been employed to generate key chiral intermediates for the synthesis of furofuran lignans. researchgate.net Another strategy involves the diastereoselective cyclization of precursor molecules, where the stereochemistry of the starting materials dictates the stereochemical outcome of the cyclized product. chim.it The development of these stereoselective methods has been instrumental in providing access to enantiomerically pure lignans for biological evaluation. nasa.gov

A significant challenge in lignan (B3055560) synthesis is controlling the regio- and stereochemistry during the dimerization of precursor molecules. chim.it Nature accomplishes this with remarkable precision through the action of dirigent proteins. jst.go.jp In the laboratory, chemists have devised methods that aim to mimic this control. For example, some synthetic routes utilize a double 5-exo-trig cyclization to construct the furofuran ring system. chim.it The stereoselectivity of such reactions can often be rationalized by assuming chair-like transition states where bulky substituents occupy equatorial positions to minimize steric hindrance. chim.it

Chemoenzymatic synthesis has emerged as a powerful tool in the preparation of complex natural products like this compound, combining the selectivity of enzymes with the versatility of chemical reactions. researchgate.nethelsinki.fi This approach often utilizes enzymes, such as lipases, for key stereoselective transformations. researchgate.netresearchgate.net For instance, lipase-mediated resolutions of racemic intermediates can provide enantiomerically enriched building blocks for the synthesis of chiral lignans. researchgate.net

Horseradish peroxidase (HRP) is another enzyme that has found application in lignan synthesis, particularly in mimicking the oxidative coupling of monolignols that occurs in plants. nih.gov Chemoenzymatic strategies have also been employed in the synthesis of lignan derivatives, showcasing the potential of this approach to generate structural diversity. nih.gov The use of enzymes can offer mild reaction conditions and high selectivity, making chemoenzymatic synthesis an attractive and sustainable alternative to purely chemical methods. researchgate.net

Stereoselective Synthesis Strategies

Bioinspired Synthetic Routes

The biosynthesis of lignans in plants, which involves the oxidative dimerization of phenylpropanoid units, has served as a blueprint for the development of bioinspired synthetic strategies. chim.itmdpi.com These approaches aim to replicate the key bond-forming reactions observed in nature to construct the lignan skeleton. researchgate.net

One such strategy involves the oxidative coupling of coniferyl alcohol, the natural precursor to many lignans, using chemical oxidants like ferric chloride (FeCl₃) or silver oxide (Ag₂O). researchgate.netfrontiersin.org These methods can lead to the formation of a mixture of lignans, including pinoresinol (B1678388), which shares the same furofuran core as this compound. mdpi.comfrontiersin.org Researchers have also explored tandem reactions that mimic multiple biosynthetic steps in a single pot. For example, a tandem 1,2-nucleophilic addition/Ru-catalyzed isomerization/SET oxidation/radical dimerization has been developed for the synthesis of various lignans. mdpi.com

Another bioinspired approach involves a [2+2] photodimerization followed by an oxidative ring-opening to construct the lignan framework. mdpi.com These bioinspired routes not only provide access to the natural products themselves but also offer insights into the mechanisms of their formation in nature. chim.itresearchgate.net

Structural Analogues and Derivatives of this compound

The structural framework of this compound has been a scaffold for the exploration of both naturally occurring and synthetic derivatives. These analogues often exhibit modified biological activities and provide valuable structure-activity relationship (SAR) data.

In nature, this compound is often found in a glycosylated form. wiley.com A prominent example is (+)-Medioresinol di-O-β-D-glucopyranoside, which features two β-D-glucopyranosyl units attached to the phenolic hydroxyl groups of the this compound core. vulcanchem.comcapes.gov.br This glycoside has been isolated from plants such as Eucommia ulmoides. jst.go.jpvulcanchem.com

The biosynthesis of such glycosides involves the phenylpropanoid pathway, where coniferyl alcohol undergoes oxidative dimerization to form the lignan aglycone, followed by glycosylation reactions catalyzed by UDP-glucosyltransferases. vulcanchem.com The presence of the sugar moieties can significantly alter the solubility and bioavailability of the lignan. The total synthesis of these glycosides is challenging due to the need for stereoselective glycosylation. vulcanchem.com Consequently, semi-synthetic routes involving enzymatic glycosylation of the this compound aglycone are being explored. vulcanchem.com

Table 1: Selected Naturally Occurring this compound Glycosides

| Compound Name | Aglycone | Glycosidic Moiety | Notable Natural Source | Reference |

|---|

Synthetic modifications of the this compound structure have been pursued to investigate the influence of specific functional groups on its properties. A common modification is the methylation of the phenolic hydroxyl groups to produce derivatives like this compound dimethyl ether. researchgate.netnih.gov This derivative has been isolated from natural sources as well, such as in Justicia diffusa var. prostrata. nih.gov

The synthesis of such derivatives can be achieved through standard methylation procedures. The creation of these methylated analogues is often part of broader synthetic efforts aimed at producing a library of related compounds for biological screening. mdpi.com For instance, isotopically labeled versions of this compound derivatives have been synthesized for use as internal standards in analytical methods like LC-MS. chim.ituab.edu

Table 2: Selected Synthetic Derivatives of this compound

| Derivative Name | Modification from this compound | Synthetic Approach | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| This compound Dimethyl Ether | Methylation of both phenolic hydroxyl groups | Standard methylation | Isolation from natural source, structural confirmation | researchgate.netnih.gov |

Other Chemically Modified this compound Analogues

Beyond the more common modifications, research into the chemical synthesis of this compound and related lignans has explored several other avenues to create unique analogues. These modifications often serve specific research purposes, such as facilitating quantification, determining stereochemistry, or fundamentally altering the compound's core structure to explore structure-activity relationships. This section details some of these other chemically modified analogues.

Isotopically Labeled Analogues

The synthesis of isotopically labeled compounds is a critical tool in analytical chemistry, particularly for metabolic studies and as internal standards for mass spectrometry. A method for the synthesis of a ¹³C-labeled this compound analogue has been reported.

Research Findings: The synthesis of [7,8,9-¹³C₃]this compound has been achieved, starting from appropriately labeled intermediate materials. chim.it This specific analogue was created for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods designed to quantify lignans in biological samples, such as human plasma. chim.it The synthesis proceeds via the dibenzyl ether of the labeled this compound. chim.it The introduction of stable isotopes like ¹³C does not alter the chemical properties of the molecule but provides a distinct mass signature, allowing for precise and accurate quantification in complex biological matrices.

Table 1: Isotopically Labeled this compound Analogue

| Analogue Name | Modification Type | Key Feature | Reported Application |

|---|

Ester Derivatives for Stereochemical Analysis

Determining the absolute configuration of chiral centers is a fundamental aspect of natural product chemistry. The formation of diastereomeric ester derivatives using a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used NMR-based method. While not a modification intended to produce a stable analogue for biological testing, it is a crucial chemical transformation for structural elucidation.

Research Findings: This technique, known as Mosher's esterification, has been applied to lignans that are structurally similar to this compound to determine the absolute configuration of stereogenic centers. jst.go.jp The method involves creating (S)- and (R)-MTPA esters of the target compound. The differing magnetic environments created by the chiral MTPA moiety result in measurable differences (Δδ values) in the ¹H-NMR chemical shifts of protons near the chiral center, allowing for the assignment of its absolute configuration. jst.go.jp For example, this method was used to assign the absolute configurations of C-7′, C-8′, and C-8 in the lignan magnostellin D. jst.go.jp

Table 2: Chiral Ester Derivatives for Structural Analysis of Lignans

| Derivatizing Agent | Purpose of Modification | Target Functional Group | Analytical Method |

|---|

Skeletal and Core Structure Modifications

More drastic chemical modifications involve altering the fundamental carbon skeleton of the lignan. These transformations can convert one class of lignan into another, providing access to diverse structures for biological screening.

Research Findings: Vanadium oxyfluoride-mediated oxidative cyclization has been used to transform dibenzylbutyrolactone lignans, which are precursors in some synthetic routes to this compound, into dibenzocyclooctadiene lignans. nih.gov This reaction creates a new carbon-carbon bond between the two aromatic rings, fundamentally changing the furofuran core of this compound into a more rigid, cyclized system. In one reported example, this transformation was accompanied by the cleavage of a methylenedioxy group, which could then be further modified. nih.gov Such skeletal modifications are key for exploring a wider chemical space and understanding the structural requirements for biological activity.

Another modification strategy involves fluorination. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity. mdpi.com While the direct fluorination of this compound is not widely documented, the synthesis of fluorinated lactones from intermediates common in lignan synthesis has been reported, suggesting the feasibility of creating fluorinated this compound analogues. chim.it

Table 3: Examples of Skeletal and Core Modifications on Related Lignans

| Modification Type | Reaction | Resulting Structure Class | Potential Impact |

|---|---|---|---|

| Intramolecular Oxidative Cyclization | Vanadium oxyfluoride treatment | Dibenzocyclooctadiene | Altered core skeleton, increased rigidity. nih.gov |

Advanced Analytical Methodologies for Medioresinol Research

Extraction and Isolation Techniques from Natural Sources

The initial and critical step in studying medioresinol (B1676144) from natural sources is its efficient extraction and subsequent isolation from a myriad of other plant metabolites. frontiersin.org The choice of method is dictated by the physicochemical properties of this compound, including its polarity and stability. frontiersin.org

A common approach involves solvent extraction from the plant material. vulcanchem.com Lignans (B1203133), including this compound, are often extracted using aqueous ethanol (B145695) or methanol (B129727), typically in concentrations ranging from 70–100%. mdpi.com The selection between methanol and ethanol often depends on laboratory preference. mdpi.com For lignan (B3055560) glycosides, which are more polar, pure water has also been utilized as an extraction solvent. researchgate.net To enhance extraction efficiency, particularly for lignans present in complex forms like secoisolariciresinol (B192356) diglucoside in flaxseed, which is esterified with other phenolic compounds, methods such as acidic, alkaline, or enzymatic hydrolysis may be employed. nih.gov However, care must be taken as acidic hydrolysis can lead to the formation of artifacts like anhydrosecoisolariciresinol. nih.gov

Following extraction, the crude extract undergoes various purification steps. Open column chromatography is a fundamental technique used for the initial fractionation of the extract. mdpi.com More advanced and efficient methods for isolation and purification include medium-performance liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC). mdpi.com Repeated silica (B1680970) gel chromatography is often necessary to achieve high purity (≥98%) of the isolated this compound. vulcanchem.com Centrifugal partition chromatography (CPC), a liquid-liquid partitioning technique, offers advantages such as the use of diverse solvent systems, reduced solvent consumption, and faster analysis times compared to traditional chromatographic methods, making it an effective method for obtaining large quantities of pure compounds. mdpi.com

Table 1: Comparison of Extraction and Isolation Techniques for this compound

| Technique | Principle | Application in this compound Research | Advantages | Disadvantages |

| Solvent Extraction | Utilizes solvents of varying polarities to dissolve this compound from the plant matrix. | Initial step to obtain a crude extract containing this compound and other lignans. mdpi.com | Simple, scalable. | Co-extraction of interfering compounds, potential for artifact formation. frontiersin.org |

| Open Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase. | Initial fractionation of crude extracts to enrich for lignans. mdpi.com | Low cost, simple setup. | Time-consuming, lower resolution. |

| Medium-Performance Liquid Chromatography (MPLC) | A pressurized liquid chromatography technique with better resolution than open column chromatography. | Purification of this compound from fractions. mdpi.com | Faster than open column chromatography, higher resolution. | Requires more specialized equipment. |

| Semi-preparative HPLC | High-resolution liquid chromatography used to isolate pure compounds in larger quantities. | Final purification step to obtain highly pure this compound. mdpi.com | High purity of isolated compound. | Higher cost, more complex instrumentation. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support matrix. | Separation and purification of this compound from complex mixtures. mdpi.com | High sample loading capacity, no irreversible adsorption, reduced solvent use. | Requires specialized equipment. |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound. ijpsjournal.com Various chromatographic methods are employed, each offering distinct advantages in terms of sensitivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of lignans like this compound due to its sensitivity and adaptability. mdpi.comoxfordindices.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ijpsjournal.comwikipedia.org

For the analysis of medium polarity compounds like lignans, reversed-phase HPLC is particularly suitable, commonly utilizing RP-18 or RP-8 columns. mdpi.com The separation is typically achieved using a gradient elution mode, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds. mdpi.com

Various detection systems can be coupled with HPLC for the identification and quantification of this compound:

UV Detection: A common and robust detection method where the absorbance of ultraviolet light by the analyte is measured. wikipedia.org For lignans, detection is often performed at wavelengths of 280 nm or 254 nm with good sensitivity. mdpi.com

Diode-Array Detector (DAD): This detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. creative-proteomics.com Electrospray ionization (ESI) is a common ionization source used for lignan analysis, often in the negative ion mode. mdpi.com LC-MS allows for the determination of the molecular weight of the compound and its fragments, facilitating definitive identification. mdpi.com

Table 2: HPLC Methods for this compound Analysis

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase C18 or C8 | mdpi.com |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol, acetonitrile) | mdpi.com |

| Detection | UV (254 nm or 280 nm), DAD, Mass Spectrometry (ESI-MS) | mdpi.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This often involves converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

GC-MS separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com The separated compounds are then ionized and detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a chemical fingerprint for identification. mdpi.com

Isotope dilution GC-MS, which involves using stable isotope-labeled internal standards, is a highly accurate and precise method for the quantification of lignans, including this compound. researchgate.netresearchgate.net This method corrects for any losses during sample preparation and analysis, ensuring reliable quantitative data. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)